molecular formula C16H17FN2O2 B8508237 isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluorobenzoate

isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluorobenzoate

Cat. No. B8508237
M. Wt: 288.32 g/mol
InChI Key: QUFTWSJURSNJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927582B2

Procedure details

Isopropyl 5-(4-cyclopropyl-2-mercapto-1H-imidazol-1-yl)-2-fluorobenzoate (0.776 g, 2.43 mmol) was suspended in a water (16 ml) and fuming nitric acid (4 ml) mixture. The mixture was stirred under nitrogen at 100° C. while monitoring by LC/MS. When the reaction was complete heat was removed and ammonium hydroxide was added to bring the pH to neutral. The solvent was removed under reduced pressure and the residue purified by column chromatography to afford isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluorobenzoate. (0.306 g, 1.06 mmol). 44% yield. 289 (M+1).
Name
Isopropyl 5-(4-cyclopropyl-2-mercapto-1H-imidazol-1-yl)-2-fluorobenzoate
Quantity
0.776 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:5]=[C:6](S)[N:7]([C:9]3[CH:10]=[CH:11][C:12]([F:21])=[C:13]([CH:20]=3)[C:14]([O:16][CH:17]([CH3:19])[CH3:18])=[O:15])[CH:8]=2)[CH2:3][CH2:2]1.[N+]([O-])(O)=O>O>[CH:1]1([C:4]2[N:5]=[CH:6][N:7]([C:9]3[CH:10]=[CH:11][C:12]([F:21])=[C:13]([CH:20]=3)[C:14]([O:16][CH:17]([CH3:18])[CH3:19])=[O:15])[CH:8]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Isopropyl 5-(4-cyclopropyl-2-mercapto-1H-imidazol-1-yl)-2-fluorobenzoate
Quantity
0.776 g
Type
reactant
Smiles
C1(CC1)C=1N=C(N(C1)C=1C=CC(=C(C(=O)OC(C)C)C1)F)S
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen at 100° C. while monitoring by LC/MS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When the reaction was complete heat
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
ammonium hydroxide was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N=CN(C1)C=1C=CC(=C(C(=O)OC(C)C)C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.